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Introduction
Native Polyacrylamide Gel Electrophoresis (PAGE) is a powerful analytical technique used to

separate proteins in their native, folded state.[1][2] Unlike denaturing techniques like SDS-

PAGE, native PAGE avoids the use of detergents that would disrupt protein structure, allowing

for the analysis of protein conformation, assembly, and biological activity.[2][3] Separation is

based on a combination of the protein's intrinsic charge, size, and shape.[1][4] This method is

particularly valuable for studying protein-protein interactions, determining the subunit

composition of protein complexes, and assessing protein purity while preserving enzymatic or

other biological functions.[5] Gradient gels are often employed in native PAGE to sharpen

protein bands and allow for the separation of a complex mixture of proteins on a single gel.[3]

This document provides a detailed methodology for performing native PAGE using a

discontinuous buffer system with an acrylamide gel.

Experimental Protocols
I. Reagent and Buffer Preparation
Proper preparation of reagents and buffers is critical for successful native PAGE. The following

tables outline the necessary components and their concentrations.

Table 1: Stock Solutions
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Reagent Composition Storage

40% Acrylamide/Bis-

acrylamide (29:1 or 37.5:1)

38.96 g Acrylamide, 1.04 g

Bis-acrylamide in 100 mL

deionized H₂O

4°C, protected from light

1.5 M Tris-HCl, pH 8.8

(Resolving Gel Buffer)

18.2 g Tris base in 80 mL

deionized H₂O, adjust pH to

8.8 with HCl, bring volume to

100 mL

4°C

0.5 M Tris-HCl, pH 6.8

(Stacking Gel Buffer)

6 g Tris base in 80 mL

deionized H₂O, adjust pH to

6.8 with HCl, bring volume to

100 mL

4°C

10% Ammonium Persulfate

(APS)

0.1 g APS in 1 mL deionized

H₂O
Prepare fresh daily

TEMED (N,N,N',N'-

Tetramethylethylenediamine)
--- Room Temperature

10X Tris-Glycine Running

Buffer

30.3 g Tris base, 144 g Glycine

in 1 L deionized H₂O (do not

adjust pH)

4°C

4X Native Sample Buffer

250 mM Tris-HCl pH 6.8, 100%

Glycerol, 0.04% Bromophenol

Blue

4°C

II. Gel Casting
This protocol describes the preparation of a standard 1.0 mm thick mini-gel. Volumes should be

adjusted for different gel sizes.

Table 2: Resolving Gel Formulation (for one 10 mL mini-gel)
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Acrylamide
%

40%
Acrylamide/
Bis

1.5 M Tris-
HCl, pH 8.8

Deionized
H₂O

10% APS TEMED

6% 1.5 mL 2.5 mL 5.9 mL 100 µL 10 µL

8% 2.0 mL 2.5 mL 5.4 mL 100 µL 10 µL

10% 2.5 mL 2.5 mL 4.9 mL 100 µL 10 µL

12% 3.0 mL 2.5 mL 4.4 mL 100 µL 10 µL

Procedure:

Assemble the gel casting apparatus according to the manufacturer's instructions.

In a small beaker, combine the appropriate volumes of 40% Acrylamide/Bis, 1.5 M Tris-HCl

(pH 8.8), and deionized water for the desired resolving gel percentage.

Add 10% APS and TEMED to initiate polymerization. Swirl gently to mix.[6]

Immediately pour the resolving gel solution into the gel cassette, leaving sufficient space for

the stacking gel (approximately 2 cm).

Overlay the resolving gel with water or isopropanol to ensure a flat surface.

Allow the gel to polymerize for 30-60 minutes.

Table 3: Stacking Gel Formulation (for one 5 mL mini-gel)

Component Volume

40% Acrylamide/Bis 0.65 mL

0.5 M Tris-HCl, pH 6.8 1.25 mL

Deionized H₂O 3.05 mL

10% APS 50 µL

TEMED 5 µL
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Procedure:

Once the resolving gel has polymerized, pour off the overlay.

In a separate beaker, combine the components for the stacking gel.

Add 10% APS and TEMED, swirl to mix, and immediately pour the stacking gel solution on

top of the polymerized resolving gel.

Insert the comb into the stacking gel, ensuring no air bubbles are trapped.

Allow the stacking gel to polymerize for 20-30 minutes.[7]

III. Sample Preparation
Maintaining the native state of the protein is paramount during sample preparation.

If starting with cells or tissues, perform lysis in a suitable buffer (e.g., Tris or phosphate

buffer, pH 6.5-8.5) on ice.[8] Sonication or dounce homogenization can be used for cell

disruption.[8]

For membrane proteins, non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) or

digitonin may be required for solubilization.[9][10] The optimal detergent concentration

should be determined empirically.[9]

Protease inhibitors should be added to the lysis buffer to prevent protein degradation.[8]

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove

insoluble material.[3][9]

Determine the protein concentration of the supernatant.

Mix the protein sample with 4X Native Sample Buffer to a final concentration of 1X. Do not

heat the samples.[7]

The recommended protein load per lane is typically 20-30 ng for Coomassie staining and 1-5

ng for silver staining.[3]
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IV. Electrophoresis
Table 4: Running Conditions

Parameter Condition

Running Buffer 1X Tris-Glycine

Voltage 100-150 V (constant)

Temperature 4°C (run in a cold room or with a cooling unit)

Approximate Run Time 1.5 - 2 hours

Procedure:

Carefully remove the comb from the polymerized gel and rinse the wells with 1X Tris-Glycine

running buffer.

Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers

with cold 1X Tris-Glycine running buffer.

Load the prepared samples into the wells.

Connect the electrophoresis unit to the power supply and run the gel at a constant voltage. It

is crucial to run native gels at a low temperature to prevent protein denaturation.[5]

Monitor the migration of the bromophenol blue dye front. Stop the electrophoresis when the

dye front is approximately 1 cm from the bottom of the gel.

V. Visualization
Following electrophoresis, proteins can be visualized using various staining methods.

Coomassie Staining: A common and relatively sensitive method. The gel is incubated in a

Coomassie Brilliant Blue solution, followed by a destaining step to remove background

staining.
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Silver Staining: A more sensitive method capable of detecting nanogram quantities of

protein.

Activity Staining: If the protein of interest is an enzyme, its activity can be detected directly in

the gel by incubating it with a specific substrate that produces a colored or fluorescent

product.
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Figure 1. Experimental workflow for native PAGE.
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Blue Native PAGE (BN-PAGE)
For the analysis of membrane protein complexes, Blue Native PAGE (BN-PAGE) is a widely

used variation. In this technique, the anionic dye Coomassie Brilliant Blue G-250 is added to

the sample. The dye binds to proteins, imparting a net negative charge without denaturing

them.[4][11] This allows for separation primarily based on molecular size.[4]

Key Modifications for BN-PAGE:

Sample Preparation: Add Coomassie G-250 to the sample preparation. The final

concentration of G-250 is typically one-quarter of the detergent concentration.[9]

Cathode Buffer: The cathode running buffer contains a low concentration of Coomassie G-

250. It is often recommended to replace the blue cathode buffer with a colorless one after the

dye front has migrated about one-third of the way through the gel, especially for downstream

applications like Western blotting.[11][12]

Troubleshooting
Table 5: Common Problems and Solutions
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Problem Possible Cause Solution

Smiling Bands Uneven heat distribution

Run the gel at a lower voltage

or in a cold room. Ensure

proper buffer levels.

Streaking
Insoluble protein aggregates in

the sample

Centrifuge the sample at a

higher speed or for a longer

duration before loading.

Optimize solubilization

conditions.

No or Poor Migration
Incorrect buffer pH; Protein

has a high pI

Verify the pH of all buffers. For

proteins with a pI > 8.5,

consider reversing the

electrodes.[2]

Fuzzy or Diffuse Bands
Gel polymerization issues;

Protein degradation

Use fresh APS solution. Degas

the gel solutions before

polymerization. Ensure

protease inhibitors are used

during sample preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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